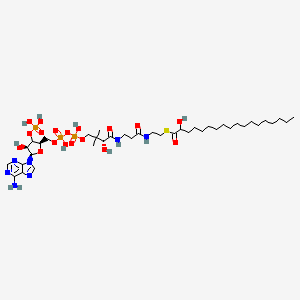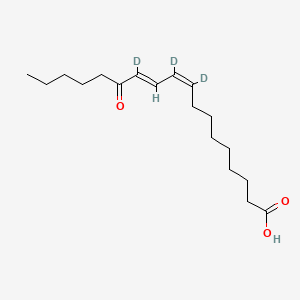
hMAO-A-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
hMAO-A-IN-1 is a potent inhibitor of human monoamine oxidase A (hMAO-A), an enzyme that catalyzes the oxidative deamination of monoamines. This compound has garnered significant interest due to its potential therapeutic applications in treating neurodegenerative and neuropsychiatric disorders such as depression and anxiety .
Preparation Methods
The synthesis of hMAO-A-IN-1 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific starting materials and reagents under controlled conditions to form the basic skeleton of the compound.
Functional group modifications: Various functional groups are introduced to the core structure to improve its binding affinity and selectivity towards hMAO-A.
Purification and characterization: The final compound is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Chemical Reactions Analysis
hMAO-A-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions are used to introduce or replace functional groups, enhancing the compound’s inhibitory activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
hMAO-A-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of monoamine oxidase A and to develop new inhibitors with improved properties.
Biology: The compound is employed in research to understand the role of monoamine oxidase A in various biological processes and diseases.
Mechanism of Action
hMAO-A-IN-1 exerts its effects by binding to the active site of human monoamine oxidase A, thereby inhibiting its enzymatic activity. This inhibition prevents the breakdown of monoamines such as serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the brain. The molecular targets involved include the active site residues of hMAO-A, which interact with the compound through hydrophobic and hydrogen bonding interactions .
Comparison with Similar Compounds
hMAO-A-IN-1 is unique compared to other monoamine oxidase inhibitors due to its high selectivity and potency towards hMAO-A. Similar compounds include:
Isoliquiritigenin: A natural compound that also inhibits hMAO-A but with lower potency.
Piperine derivatives: These compounds have shown significant inhibitory activity against hMAO-A and hMAO-B, but their selectivity and potency vary.
Propargylamines: These compounds exhibit inhibitory activity against both hMAO-A and hMAO-B, but this compound is more selective towards hMAO-A.
Properties
Molecular Formula |
C17H19ClN2O |
|---|---|
Molecular Weight |
302.8 g/mol |
IUPAC Name |
[4-[4-(3-chlorophenyl)piperazin-1-yl]phenyl]methanol |
InChI |
InChI=1S/C17H19ClN2O/c18-15-2-1-3-17(12-15)20-10-8-19(9-11-20)16-6-4-14(13-21)5-7-16/h1-7,12,21H,8-11,13H2 |
InChI Key |
MXYHFOZXERERET-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)CO)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-2-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]quinoline-4-carboxylic acid](/img/structure/B12369010.png)
![N-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-6-cyanopyrimidine-4-carboxamide](/img/structure/B12369017.png)





![4-[4-[(4-Cyclopropylnaphthalen-1-yl)amino]thieno[3,2-d]pyrimidin-2-yl]sulfanylbutanoic acid](/img/structure/B12369058.png)




![disodium;[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphate](/img/structure/B12369085.png)
![5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12369106.png)
